Gly-Gly-Gly-PEG4-DBCO

Description

Significance of Precision in Molecular Conjugation

The precise control over the assembly of molecular components is critical in the development of complex functional molecules. rsc.orgresearchgate.net In fields like drug delivery and diagnostics, the ability to attach a therapeutic agent or a detection molecule to a specific site on a targeting biomolecule, such as an antibody, is essential for efficacy and safety. nih.govnih.gov Nonspecific conjugation can lead to heterogeneous products with variable properties, potentially reducing therapeutic effectiveness and increasing off-target effects. nih.gov Therefore, methods that ensure a controlled and reproducible connection between molecules are of high demand in both research and industrial applications. rsc.org

Evolution of Bioorthogonal Reaction Strategies in Chemical Biology

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This field has transformed our ability to study and manipulate biomolecules in their natural environment. numberanalytics.comnih.gov Early strategies involved reactions like the Staudinger ligation, which was one of the first truly bioorthogonal reactions. wikipedia.orgnumberanalytics.comacs.org The subsequent development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provided a major leap forward due to its high efficiency and specificity. acs.orgbroadpharm.com However, the cytotoxicity of the copper catalyst limited its application in living systems. interchim.frlifetein.com This led to the innovation of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method. wikipedia.orgnumberanalytics.combroadpharm.com SPAAC utilizes strained alkynes, such as dibenzocyclooctyne (DBCO), which react readily with azides without the need for a toxic catalyst, making it highly suitable for applications in live cells and organisms. interchim.frlifetein.comcreativepegworks.com The evolution of these bioorthogonal reactions has been driven by the continuous need for faster, more selective, and biocompatible chemical tools. numberanalytics.comnih.gov

Rationale for Gly-Gly-Gly-PEG4-DBCO as a Multifunctional Linker in Contemporary Research

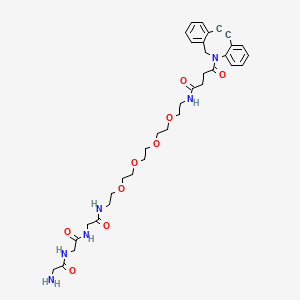

This compound is a heterobifunctional linker that embodies the principles of modern bioconjugation. Its design incorporates several key features that make it a valuable asset in a wide range of research applications. axispharm.combroadpharm.commedchemexpress.com The molecule consists of three distinct components, each with a specific function: a triglycine (B1329560) (Gly-Gly-Gly) peptide, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group.

The triglycine (Gly-Gly-Gly) sequence serves as a flexible peptide linker. scientificlabs.iesigmaaldrich.comsigmaaldrich.com Glycine-rich linkers are known for their flexibility, which can help to ensure that the conjugated molecules can fold and function independently without steric hindrance. igem.orgiris-biotech.de In some applications, this peptide sequence can also act as a cleavage site, allowing for the controlled release of a payload under specific biological conditions. axispharm.combroadpharm.commedchemexpress.com

The polyethylene glycol (PEG) spacer, in this case with four repeating units (PEG4), enhances the water solubility and biocompatibility of the molecule. taskcm.comthermofisher.combiocompare.com The hydrophilic nature of the PEG chain can help to prevent aggregation and minimize non-specific interactions. thermofisher.comconju-probe.com

The dibenzocyclooctyne (DBCO) group is the reactive handle for copper-free click chemistry. interchim.frmedchemexpress.com It allows for highly efficient and specific conjugation to molecules containing an azide (B81097) group through the SPAAC reaction. creativepegworks.combroadpharm.com This bioorthogonal reaction is rapid and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. interchim.frlifetein.com

The combination of these three components in a single molecule makes this compound a multifunctional linker that offers researchers precise control over the creation of complex biomolecular conjugates. cornell.eduacs.orgmdpi.com Its applications span from the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy to the labeling of proteins and other biomolecules for research purposes. axispharm.combroadpharm.commedchemexpress.com

Compound Information Table

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₃₅H₄₆N₆O₉ | 694.77 | 2353409-80-8 |

| Triglycine (Gly-Gly-Gly) | C₆H₁₁N₃O₄ | 189.17 | 556-33-2 |

| DBCO-PEG4-Gly-Gly-Gly | C₃₈H₅₁N₇O₁₃S | 845.9 | Not Available |

| Aminooxy-PEG4-acid | C₁₁H₂₃NO₇ | 281.3 | 1807537-38-7 |

| DBCO-PEG4-NHS | C₃₄H₃₉N₃O₁₀ | 649.26 | 1427004-19-0 |

Below is an interactive table summarizing the key features and applications of the components of this compound and related compounds.

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N6O9/c36-23-32(43)39-25-34(45)40-24-33(44)38-14-16-48-18-20-50-22-21-49-19-17-47-15-13-37-31(42)11-12-35(46)41-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H,37,42)(H,38,44)(H,39,43)(H,40,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIPCHLKYRUJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design Principles and Chemical Architecture of Gly Gly Gly Peg4 Dbco

Strategic Role of the Gly-Gly-Gly Tripeptide Sequence in Enzyme-Cleavable Linkers for Gly-Gly-Gly-PEG4-DBCO Conjugates

The Gly-Gly-Gly (triglycine) sequence within the this compound molecule serves as an enzyme-cleavable linker, a critical feature for the controlled release of conjugated payloads. In the context of drug delivery systems like ADCs, the linker's stability in circulation and its subsequent cleavage at the target site are paramount for efficacy and safety. drug-dev.com

The design of peptide linkers is a crucial aspect of developing effective ADCs, as it directly influences the stability, targeting, and release of the therapeutic agent. While various peptide sequences are employed, the choice depends on the specific enzymes overexpressed in the target tumor microenvironment. For instance, dipeptides like valine-citrulline (Val-Cit) are widely used due to their susceptibility to cleavage by cathepsin B, a lysosomal protease often upregulated in cancer cells. nih.govaxispharm.com

Tripeptide sequences, such as Gly-Gly-Gly, have also been investigated for their potential as protease-cleavable linkers. unirioja.es Research has shown that some fungal proteases can selectively cleave Gly-Gly peptide bonds within polyglycine linkers. nih.gov In the realm of ADCs, studies have explored tripeptide linkers like glutamic acid-glycine-citrulline (EGCit) which have demonstrated resistance to premature degradation in plasma while allowing for efficient intracellular payload release. nih.govaacrjournals.org While Gly-Gly-Gly itself is a simple sequence, its utility lies in its potential for recognition and cleavage by specific proteases. For example, some studies have noted that while Gly-Gly dipeptides are not readily cleaved by cathepsin B, other enzymes can target polyglycine sequences. nbn-resolving.orggenovis.com The inclusion of a tripeptide linker like Gly-Gly-Gly can offer a balance of stability and specific enzymatic lability, contributing to the controlled release of a conjugated molecule. unirioja.es

| Peptide Linker | Cleaving Enzyme(s) | Significance in Drug Delivery |

|---|---|---|

| Valine-Citrulline (Val-Cit) | Cathepsin B | Commonly used in ADCs for lysosomal release of payload. nih.govaxispharm.com |

| Glutamic acid-glycine-citrulline (EGCit) | Proteases (resists neutrophil elastase) | Offers enhanced plasma stability and reduced off-target toxicity. nih.govaacrjournals.org |

| Gly-Gly-Gly | Specific proteases (e.g., some fungal proteases, GlySERIAS) | Provides a flexible and potentially specific cleavage site. nih.govgenovis.com |

| Gly-Gly-Phe-Gly | Cathepsin B | A stable and effective cleavable linker used in the approved ADC, Enhertu. axispharm.com |

Functional Impact of the Polyethylene (B3416737) Glycol (PEG4) Spacer in Enhancing Solubility and Biocompatibility of this compound

The inherent hydrophilicity of the PEG chain can help to mitigate the aggregation problems that can arise, particularly with hydrophobic drugs or linkers in high drug-to-antibody ratio (DAR) ADCs. unirioja.es This improved solubility is crucial for maintaining the stability and handling of the conjugate during formulation and administration. Furthermore, the flexible nature of PEG linkers can provide spatial separation between the conjugated molecules, preventing steric hindrance and preserving the biological activity of each component. acs.orggenovis.com

In the context of ADCs and other drug delivery systems, PEGylation (the process of attaching PEG chains) is a well-established method to enhance the pharmacokinetic properties of therapeutic agents. The hydrophilic nature of PEG can shield the conjugate from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life and reduced clearance by the reticuloendothelial system. This ultimately allows for a greater accumulation of the therapeutic agent at the target site.

Reactivity and Bioorthogonality of the Dibenzocyclooctyne (DBCO) Moiety in this compound for Copper-Free Click Chemistry

The dibenzocyclooctyne (DBCO) group is the reactive handle of the this compound molecule, enabling its participation in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can proceed efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.

The high reactivity of the DBCO moiety is due to the significant ring strain of the cyclooctyne (B158145). This strain is released upon reaction with an azide-functionalized molecule, driving the formation of a stable triazole linkage. The reaction is highly selective, meaning that the DBCO group will not react with other functional groups typically found in biological systems, thus ensuring that the conjugation occurs only at the desired site.

Synthesis and Functionalization Methodologies of Gly Gly Gly Peg4 Dbco Conjugates

Synthetic Approaches for Gly-Gly-Gly-PEG4-DBCO and Related Peptide-PEG-DBCO Constructs

The synthesis of this compound and similar constructs typically involves a modular approach, where the peptide, PEG, and DBCO moieties are assembled sequentially. Standard solid-phase peptide synthesis (SPPS) is often employed to create the triglycine (B1329560) portion. This is followed by the coupling of a PEG4 (tetraethylene glycol) spacer that has been pre-functionalized with a DBCO group at one end and a reactive group for peptide attachment at the other.

Alternatively, a convergent synthesis can be performed where the Gly-Gly-Gly peptide and the PEG4-DBCO unit are synthesized separately and then ligated. The PEG spacer enhances the water solubility of the final conjugate. broadpharm.com A variety of peptide-PEG-DBCO constructs can be generated by modifying the peptide sequence or the length of the PEG spacer to suit specific applications. nih.gov

Incorporation of the DBCO Group for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group is a key component of the linker, enabling copper-free click chemistry. interchim.frinterchim.frbiochempeg.com This bioorthogonal reaction is highly specific, allowing the DBCO group to react exclusively with an azide-functionalized molecule to form a stable triazole linkage, even in complex biological mixtures. interchim.frwur.nl The reaction is driven by the ring strain of the cyclooctyne (B158145), which eliminates the need for a cytotoxic copper catalyst, making it suitable for use in living systems. interchim.frbiochempeg.com The DBCO moiety is generally stable under common bioconjugation conditions and can be attached to biomolecules through various reactive handles. interchim.fr

Optimization of SPAAC Reaction Conditions for this compound-Mediated Conjugations

The efficiency of SPAAC reactions involving DBCO linkers can be influenced by several factors, including concentration, temperature, pH, and the choice of buffer. interchim.frwur.nl

Key Optimization Parameters:

Concentration: Higher concentrations of the reactants generally lead to faster reaction rates. interchim.fr

Temperature: While SPAAC can proceed at room temperature, incubation at temperatures between 4°C and 37°C can improve efficiency, with typical reaction times under 12 hours. interchim.frplos.org

pH and Buffer: The reaction is effective in aqueous buffers. interchim.fr Studies have shown that buffer composition and pH can impact reaction kinetics, with HEPES buffer at pH 7 showing higher rate constants compared to PBS at the same pH. rsc.orgresearchgate.net Higher pH values generally increase reaction rates, except in HEPES buffer. rsc.orgresearchgate.net

Reactant Molar Ratio: A molar excess of the DBCO-containing molecule (typically 1.5 to 3-fold) is often used to ensure complete reaction with the azide-containing molecule. interchim.fr

| Parameter | Condition | Impact on Conjugation | Reference |

|---|---|---|---|

| Concentration | 1-2 mg/ml | Higher concentrations increase reaction rate. | wur.nl |

| Temperature | 4-37°C | Longer incubation can improve efficiency. | interchim.fr |

| Molar Ratio (DBCO:Azide) | 2:1 | Optimizes conjugation efficiency. | wur.nl |

| Buffer | Aqueous buffers (e.g., PBS, HEPES) | HEPES at pH 7 can lead to higher rate constants than PBS. | rsc.orgresearchgate.net |

Kinetic Studies of this compound Ligation Efficiency and Specificity

The kinetics of SPAAC reactions are typically characterized by second-order rate constants. For DBCO derivatives reacting with azides, these rate constants are generally in the range of 1-2 M⁻¹s⁻¹. researchgate.net However, the specific rate can be influenced by the structure of both the azide (B81097) and the cyclooctyne. For instance, a study reported a second-order rate constant of 0.34 M⁻¹s⁻¹ for the reaction of a DBCO-functionalized peptide with an azide-containing amino acid. nih.govnih.gov The specificity of the DBCO-azide reaction is a key advantage, as it is bioorthogonal and does not cross-react with other functional groups commonly found in biological systems, such as amines, thiols, or carboxyls. interchim.frwur.nl The presence of a PEG linker can also enhance reaction rates. rsc.orgresearchgate.net

| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |

|---|---|---|---|

| DBCO derivatives and azides | 1-2 M⁻¹s⁻¹ | General | researchgate.net |

| Peptide with azidoamino acid and DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C | nih.govnih.gov |

| Azidoamino acid and BCN | 0.28 M⁻¹s⁻¹ | Methanol, 25°C | nih.govnih.gov |

| DBCO-modified antibodies with azides | 0.18–0.37 M⁻¹s⁻¹ | Varies with buffer and azide | rsc.orgresearchgate.net |

Enzymatic Conjugation Approaches Utilizing the Gly-Gly-Gly Motif of this compound (e.g., Sortase A-Mediated Ligation)

The triglycine (Gly-Gly-Gly) motif at the N-terminus of this compound serves as a recognition sequence for the enzyme Sortase A. broadpharm.comnih.gov Sortase A is a transpeptidase that catalyzes the formation of a peptide bond between a C-terminal LPXTG motif (where X is any amino acid) on a target protein and an N-terminal oligoglycine sequence. wikipedia.orgrsc.orgeurx.com.pl This process, known as "sortagging," allows for the site-specific attachment of the this compound linker to a protein of interest that has been engineered to contain an LPXTG tag. broadpharm.comrsc.org

The reaction proceeds in two steps: first, Sortase A cleaves the peptide bond between the threonine and glycine (B1666218) in the LPXTG motif, forming a thioacyl intermediate with the enzyme. rsc.org Subsequently, the N-terminal amine of the triglycine nucleophile attacks this intermediate, resulting in the formation of a new peptide bond and the release of the enzyme. wwu.edu This enzymatic approach offers high specificity and allows for conjugation under mild, physiological conditions. eurx.com.plroboklon.com The efficiency of the ligation can depend on factors such as the accessibility of the recognition sites and the concentrations of the reactants. eurx.com.plroboklon.com

Methodological Considerations for Site-Specific vs. Random Conjugation using this compound

The this compound linker can be used for both site-specific and random conjugation, depending on the strategy employed.

Site-Specific Conjugation: This is achieved by utilizing the enzymatic activity of Sortase A as described above. By engineering a protein with a C-terminal LPXTG tag, the linker can be attached at a precise location, resulting in a homogeneous product. oup.com This approach avoids modification of other residues that might be important for the protein's function. nih.gov Studies comparing site-specific and random conjugation methods have often shown that site-specific approaches can lead to improved properties such as enhanced binding affinity, stability, and in vivo biodistribution. oup.comnih.gov

Random Conjugation: If the target molecule does not have a specific enzymatic recognition site but possesses accessible functional groups like primary amines (e.g., on lysine (B10760008) residues), a modified version of the linker with a reactive ester (e.g., NHS ester) on the DBCO end can be used. interchim.fr This leads to the random attachment of the linker to any available amine. While simpler to implement, this method can result in a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions, which may potentially impact the biological activity of the target molecule. nih.gov

Comparison of Conjugation Methodologies

| Feature | Site-Specific (Sortase A) | Random (e.g., NHS ester) |

| Principle | Enzymatic ligation at LPXTG motif. rsc.org | Chemical reaction with available functional groups (e.g., lysines). interchim.fr |

| Specificity | High, targets a specific sequence. nih.gov | Low, targets a type of functional group. nih.gov |

| Product | Homogeneous. oup.com | Heterogeneous. oup.com |

| Potential Impact on Function | Minimal, as it's away from active sites. nih.gov | Can potentially affect function if conjugation occurs at a critical residue. nih.gov |

| Advantages | Reproducibility, well-defined product, potentially improved performance. oup.comnih.gov | Simplicity, no need for protein engineering. |

| Disadvantages | Requires protein engineering to introduce the recognition tag. | Lack of control, product heterogeneity. nih.gov |

Applications of Gly Gly Gly Peg4 Dbco in Advanced Bioconjugation Systems

Antibody-Drug Conjugates (ADCs) Development Leveraging Gly-Gly-Gly-PEG4-DBCO Linker Technology

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biopharmaceuticals consist of a monoclonal antibody that specifically targets a tumor antigen, a highly potent cytotoxic drug, and a chemical linker that connects the two. The linker is a critical component that influences the stability, efficacy, and safety of the ADC. This compound has emerged as a valuable tool in ADC development due to its unique properties that address key challenges in this field. medchemexpress.comimmunomart.com

Role of this compound as a Cleavable Linker in ADC Constructs

This compound functions as a cleavable linker in ADC constructs, a feature that is essential for the targeted release of the cytotoxic payload at the tumor site. medchemexpress.comimmunomart.com The triglycine (B1329560) peptide sequence within the linker is designed to be susceptible to enzymatic cleavage by proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of cancer cells. cam.ac.uknih.gov

Once an ADC binds to its target antigen on the surface of a cancer cell, it is internalized and trafficked to the lysosomes. Inside the lysosomes, the elevated levels of specific proteases recognize and cleave the Gly-Gly-Gly sequence, leading to the release of the potent drug from the antibody. cam.ac.uk This targeted release mechanism is crucial for maximizing the therapeutic efficacy of the ADC while minimizing systemic toxicity to healthy tissues. The stability of the linker in systemic circulation is also a critical factor, and peptide-based linkers like the triglycine motif have been designed to remain stable in the bloodstream and only undergo cleavage in the specific microenvironment of the tumor cell. nih.gov

The table below summarizes the key attributes of this compound as a cleavable linker in ADCs.

| Feature | Description | Reference |

| Cleavage Mechanism | Enzymatic cleavage of the triglycine peptide by lysosomal proteases (e.g., cathepsins). | cam.ac.uknih.gov |

| Release Site | Intracellular, primarily within the lysosomes of target cancer cells. | cam.ac.uk |

| Advantage | Targeted drug release, minimizing systemic toxicity and enhancing therapeutic index. | nih.gov |

| Conjugation Chemistry | Strain-promoted alkyne-azide cycloaddition (SPAAC) via the DBCO group. | medchemexpress.comimmunomart.com |

Impact of this compound on Drug-Antibody Ratio (DAR) and Homogeneity of ADCs

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences the potency and pharmacokinetic properties of the conjugate. A heterogeneous mixture of ADCs with varying DARs can lead to inconsistent efficacy and potential safety concerns. The use of site-specific conjugation technologies, often employing linkers like this compound, can significantly improve the homogeneity of ADCs. molecularcloud.orgnih.gov

The DBCO group on the linker enables its use in copper-free click chemistry, a bioorthogonal reaction that allows for precise control over the conjugation sites on the antibody. By introducing azide (B81097) functionalities at specific locations on the antibody through genetic engineering or enzymatic modification, the this compound linker can be attached with a defined stoichiometry. This results in a more homogeneous ADC population with a consistent DAR. molecularcloud.orgnih.gov

Strategies for Targeted Drug Delivery and Release via this compound-Modified ADCs

The following table outlines the key strategic elements of targeted drug delivery using ADCs modified with this linker:

| Strategic Element | Role of this compound | Reference |

| Tumor Targeting | The antibody component of the ADC directs the conjugate to tumor cells expressing the target antigen. | nih.gov |

| Internalization | Upon binding to the antigen, the ADC-antigen complex is internalized by the cancer cell. | cam.ac.uk |

| Intracellular Trafficking | The internalized ADC is transported to the lysosomal compartment. | cam.ac.uk |

| Controlled Drug Release | The cleavable triglycine peptide is degraded by lysosomal enzymes, releasing the active drug inside the cell. | cam.ac.uknih.gov |

| Bystander Effect | In some cases, the released drug can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. | cam.ac.uk |

The cleavable nature of the triglycine peptide is a cornerstone of this strategy, ensuring that the highly potent drug is released only after the ADC has reached its intended target, thereby maximizing its therapeutic effect while minimizing off-target toxicity. nih.gov

Protein and Peptide Labeling and Modification with this compound

Beyond its application in ADC development, this compound is a versatile tool for the labeling and modification of proteins and peptides for a variety of research and diagnostic purposes. The bioorthogonal reactivity of the DBCO group, combined with the other features of the linker, enables the site-specific attachment of various functional molecules to proteins and peptides. axispharm.com

Fluorescent Labeling and Imaging Probe Development via this compound Conjugation

Fluorescent labeling is a powerful technique for visualizing and tracking proteins and peptides in biological systems. This compound can be used to attach fluorescent dyes to proteins of interest, facilitating their detection in applications such as fluorescence microscopy and flow cytometry. axispharm.com

The process typically involves first introducing an azide group onto the target protein or peptide. This can be achieved through various methods, including the incorporation of unnatural amino acids containing azide functionalities. Subsequently, a fluorescent dye that has been modified with a DBCO group via the Gly-Gly-Gly-PEG4 linker can be conjugated to the azide-modified protein through a SPAAC reaction. This approach allows for the creation of site-specifically labeled proteins with a defined stoichiometry of the fluorescent probe. axispharm.com

The development of imaging probes is another important application. By conjugating imaging agents, such as near-infrared dyes or radionuclides, to targeting molecules like antibodies or peptides using the this compound linker, researchers can create probes for in vivo imaging techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). The cleavable nature of the linker can also be exploited in the design of "smart" imaging probes that become activated upon enzymatic cleavage at the target site.

Affinity Tagging and Purification Strategies Utilizing this compound

Affinity tagging is a widely used method for the purification and detection of recombinant proteins. nih.govresearchgate.net this compound can be employed to attach affinity tags to proteins of interest, enabling their selective capture and isolation from complex biological mixtures.

In this strategy, a protein is first modified to contain an azide group. A molecule with high binding affinity for a specific matrix, such as biotin, can be conjugated to the this compound linker. This biotinylated linker can then be attached to the azide-modified protein. The resulting biotin-tagged protein can be efficiently purified using affinity chromatography with a resin that is coated with streptavidin or avidin. nih.gov

The cleavable triglycine sequence within the linker offers an additional advantage in this context. After the protein has been captured on the affinity matrix, it can be released by enzymatic cleavage of the linker, allowing for the elution of the purified protein without harsh chemical treatments that could denature it. This approach provides a mild and efficient method for protein purification. The use of a single glycine (B1666218) residue as a tag for metal-free protein purification has been demonstrated, highlighting the potential of glycine-based tags in purification strategies. nih.gov

The following table compares different aspects of affinity tagging strategies:

| Feature | Conventional Affinity Tags (e.g., His-tag, GST-tag) | This compound-based Tagging |

| Attachment | Genetically encoded at the N- or C-terminus. | Site-specific chemical conjugation via SPAAC. |

| Elution | Often requires harsh conditions (e.g., low pH, high salt, imidazole). | Can be achieved through mild enzymatic cleavage of the triglycine linker. |

| Versatility | Tag is specific to a particular affinity matrix. | The DBCO group allows for the attachment of various affinity handles (e.g., biotin). |

| Purity and Yield | Can vary depending on the tag and expression system. nih.govresearchgate.net | Potentially high purity due to the specificity of the affinity interaction and mild elution. |

Site-Specific PEGylation of Proteins and Peptides facilitated by this compound

Site-specific PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a specific site on a protein or peptide, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. This compound is particularly well-suited for this application through a chemoenzymatic approach known as sortase-mediated ligation or "Sortagging". broadpharm.comvectorlabs.comvectorlabs.com

The sortase A enzyme from Staphylococcus aureus recognizes a specific pentapeptide motif (LPXTG) and catalyzes a transpeptidation reaction. bpsbioscience.com This reaction involves the cleavage of the peptide bond between the threonine and glycine residues and the subsequent formation of a new amide bond with an N-terminal triglycine nucleophile. bpsbioscience.com By engineering a target protein or peptide to include a C-terminal LPXTG tag, this compound can be used as the triglycine-containing substrate for the sortase A-catalyzed reaction. This results in the site-specific attachment of the PEG4-DBCO moiety to the C-terminus of the target biomolecule.

The DBCO group, now covalently attached to the protein or peptide, can then be used for a second conjugation step via strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified PEG chain of a desired molecular weight. This two-step approach offers several advantages over traditional PEGylation methods. Firstly, it ensures a homogenous product with a precisely defined site of PEGylation, which is crucial for maintaining the biological activity of the therapeutic protein. Secondly, it allows for the use of a wide range of azide-functionalized PEG molecules, providing flexibility in tailoring the pharmacokinetic properties of the final conjugate. This method has been successfully applied to various proteins, including cytokines, to enhance their stability and in vivo half-life while preserving their biological function. nih.gov

| Parameter | Description | Typical Value |

| Enzyme | Sortase A (mutants for higher efficiency are often used) | - |

| Recognition Motif | C-terminal LPXTG on the target protein/peptide | - |

| Substrate | This compound | - |

| Reaction Conditions | Physiological pH and temperature | - |

| Conjugation Efficiency | High, often exceeding 80-90% | >80% plos.org |

| Second Step | SPAAC with azide-PEG | - |

Development of Advanced Biomedical Materials Using this compound

The unique chemical properties of this compound also lend themselves to the development of advanced biomedical materials with tailored functionalities. Its ability to participate in both enzymatic and bioorthogonal reactions makes it a valuable component for surface functionalization and the engineering of complex polymeric systems.

Surface Functionalization for Biosensors and Microarray Platforms through this compound Chemistry

The development of sensitive and specific biosensors and microarray platforms relies on the controlled and oriented immobilization of biorecognition elements, such as antibodies or enzymes, onto a solid support. This compound offers a versatile strategy for achieving this. The DBCO group can be used to covalently attach the linker to an azide-modified surface, such as a gold nanoparticle or a glass slide, via SPAAC. axispharm.com This creates a surface decorated with triglycine peptides.

Subsequently, a protein or peptide of interest that has been engineered with a C-terminal LPXTG tag can be site-specifically immobilized onto the surface through a sortase-mediated ligation reaction. This enzymatic approach ensures a uniform orientation of the biomolecule, which is often critical for its function, particularly in the context of biosensing where the active site needs to be accessible. The PEG4 spacer helps to extend the immobilized biomolecule away from the surface, minimizing steric hindrance and improving its interaction with the target analyte. This strategy can be employed in various biosensing platforms, including surface plasmon resonance (SPR) and electrochemical biosensors, to enhance their sensitivity and specificity. nih.govnih.govmdpi.com

Engineering of Hydrogels and Polymeric Systems with this compound

Hydrogels, three-dimensional networks of hydrophilic polymers, are widely used in biomedical applications such as drug delivery and tissue engineering. This compound can be incorporated into hydrogel formulations to create materials with tunable properties and advanced functionalities.

The DBCO group can participate in the cross-linking of the hydrogel network through SPAAC with azide-functionalized polymers. This allows for the formation of hydrogels under mild, cell-friendly conditions, making them suitable for encapsulating cells or delicate therapeutic proteins. Furthermore, the triglycine motif within the hydrogel matrix can serve as a substrate for specific proteases. This enables the design of enzyme-responsive hydrogels that can degrade and release their payload in the presence of disease-associated enzymes. For example, a hydrogel cross-linked with this compound could be designed to be stable under normal physiological conditions but to degrade and release a therapeutic agent in a tumor microenvironment where matrix metalloproteinases (MMPs) are overexpressed. This targeted drug release mechanism can enhance the therapeutic efficacy while minimizing off-target side effects.

Radiopharmaceutical and Radiotracer Synthesis via this compound Conjugation

The development of radiopharmaceuticals and radiotracers for diagnostic imaging and targeted radiotherapy is a rapidly advancing field. This compound provides a valuable platform for the synthesis of these agents, offering precise control over the radiolabeling process and the potential for innovative therapeutic strategies.

Integration of this compound in Radiochemistry for Diagnostic and Therapeutic Agents

The DBCO group of this compound is a key functional handle for the efficient radiolabeling of biomolecules. Through SPAAC, a chelator-azide conjugate can be readily attached to a biomolecule that has been pre-functionalized with this compound. This chelator can then be used to stably incorporate a variety of diagnostic or therapeutic radionuclides.

A particularly relevant radionuclide is Copper-64 (⁶⁴Cu), which has a half-life of 12.7 hours and decays via both positron emission (for PET imaging) and beta emission (for radiotherapy), making it a theranostic radionuclide. bohrium.comnih.govturkupetcentre.net A common approach involves conjugating a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, modified with an azide group, to the DBCO-functionalized biomolecule. nih.gov The resulting conjugate can then be efficiently labeled with ⁶⁴Cu under mild conditions. The PEG4 spacer in the this compound linker can improve the in vivo pharmacokinetics of the resulting radiopharmaceutical, leading to enhanced tumor uptake and reduced background signal.

| Radionuclide | Application | Chelator (Azide-modified) |

| Copper-64 (⁶⁴Cu) | PET Imaging & Radiotherapy | DOTA, NOTA |

| Gallium-68 (⁶⁸Ga) | PET Imaging | DOTA, NOTA |

| Lutetium-177 (¹⁷⁷Lu) | Radiotherapy | DOTA |

| Zirconium-89 (⁸⁹Zr) | PET Imaging | DFO |

In Vivo Pretargeting Strategies Employing this compound Ligation

Pretargeting is a multi-step strategy designed to improve the therapeutic index of radioimmunotherapy and the image quality of radioimmunodetection. researchgate.net In this approach, a tumor-targeting antibody, modified with a bioorthogonal reactive group, is administered first. After the antibody has accumulated at the tumor site and cleared from the circulation, a small, radiolabeled molecule with the complementary reactive group is administered. This small molecule rapidly binds to the antibody at the tumor site and any unbound radiotracer is quickly cleared from the body, resulting in high tumor-to-background ratios. researchgate.net

This compound can be used to functionalize the targeting antibody for pretargeting applications. The antibody can be modified with the DBCO group via its triglycine motif using sortase-mediated ligation. Subsequently, a small molecule, such as a tetrazine derivative radiolabeled with a PET or SPECT isotope, can be administered. nih.gov The tetrazine will then undergo a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) reaction with the DBCO group on the antibody that has localized at the tumor. researchgate.net This in vivo "click" reaction leads to the selective accumulation of the radionuclide at the tumor site, enabling high-contrast imaging or targeted delivery of a therapeutic radiation dose. nih.gov

Comparative Analysis of Gly Gly Gly Peg4 Dbco with Other Linker Technologies

Contrasting Gly-Gly-Gly-PEG4-DBCO SPAAC with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

The choice between SPAAC and CuAAC represents a critical decision in the design of a bioconjugation strategy, with each offering a distinct set of advantages and disadvantages.

CuAAC, the original "click chemistry" reaction, involves the cycloaddition of an azide (B81097) and a terminal alkyne, facilitated by a Cu(I) catalyst. nih.gov This reaction is known for its high efficiency and rapid kinetics. researchgate.net However, the requisite copper catalyst poses a significant challenge for biological applications. Copper ions can be toxic to cells and can also promote the generation of reactive oxygen species, which may damage the biomolecules being conjugated. nih.govnih.gov

In contrast, SPAAC, utilized by linkers like this compound, eliminates the need for a copper catalyst by employing a strained cyclooctyne (B158145) (DBCO). nih.gov The ring strain of the DBCO provides the necessary activation energy for the reaction to proceed with an azide. youtube.com This circumvents the issue of copper cytotoxicity, making SPAAC the preferred method for live-cell labeling and in vivo applications. vectorlabs.comuzh.ch

While CuAAC often results in higher reaction product yields and fewer side products in proteomics studies from cell lysates, SPAAC is indispensable when cell viability is a concern. scispace.comuzh.ch The primary trade-off for the enhanced biocompatibility of SPAAC is often a slower reaction rate compared to CuAAC. rsc.org

| Feature | This compound (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Catalyst Requirement | None (strain-promoted). nih.gov | Cu(I) catalyst required. nih.gov |

| Biocompatibility | High; suitable for live cells and in vivo use. vectorlabs.com | Limited by copper cytotoxicity. nih.gov |

| Reaction Kinetics | Generally slower. rsc.org | Typically faster. researchgate.net |

| Side Reactions | Potential for thiol-yne side reactions. scispace.com | Copper can cause oxidative damage to biomolecules. nih.gov |

| Primary Application | Live-cell imaging, in vivo conjugation. vectorlabs.com | In vitro conjugation, material science. nih.gov |

Comparison of this compound Chemistry with Traditional Conjugation Methods (e.g., Maleimide-Thiol, NHS Ester Chemistry)

Prior to the advent of click chemistry, bioconjugation relied heavily on methods that targeted naturally occurring functional groups on proteins, such as primary amines (lysine residues) and thiols (cysteine residues).

NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters react with primary amines on lysine (B10760008) residues to form stable amide bonds. A significant drawback of this method is the lack of site-selectivity, as proteins typically have multiple lysine residues on their surface. This leads to a heterogeneous mixture of conjugates with varying numbers of payloads attached at different positions, which can impact the efficacy and pharmacokinetics of the therapeutic.

Maleimide-Thiol Chemistry: This method involves the reaction of a maleimide (B117702) group with a thiol group on a cysteine residue. While it can be more site-specific than NHS ester chemistry, especially with engineered proteins containing a single accessible cysteine, it has its own limitations. The resulting thioether bond can be unstable in vivo, potentially undergoing a retro-Michael reaction that leads to premature cleavage of the payload. Furthermore, maleimide-thiol conjugation can result in diverse reaction products and may not achieve a one-to-one stoichiometry. nih.govresearchgate.net

In contrast, the SPAAC chemistry employed by this compound offers superior control and precision. By introducing a bioorthogonal azide handle onto a biomolecule at a specific site, conjugation with the DBCO linker can be achieved with a high degree of control over the stoichiometry and location of the payload. nih.gov This leads to the production of well-defined, homogeneous bioconjugates. Studies have shown that click chemistry is superior to maleimide-thiol conjugation for creating defined conjugates with controllable stoichiometry and often results in equal or better functional binding capacity of the targeting ligand. nih.govresearchgate.net

| Conjugation Method | Target Functional Group | Key Advantages | Key Disadvantages |

|---|---|---|---|

| SPAAC (e.g., DBCO) | Azide | High site-selectivity, bioorthogonal, stable bond, controlled stoichiometry. vectorlabs.comnih.gov | Requires introduction of an azide handle. |

| Maleimide-Thiol | Thiol (Cysteine) | More site-selective than amine chemistry. | Heterogeneous products, potential bond instability. nih.govnih.gov |

| NHS Ester | Amine (Lysine) | Simple, targets abundant residues. | Poor site-selectivity, heterogeneous products. uzh.ch |

Strategic Selection of Cleavable vs. Non-Cleavable Linkers in Therapeutic Design: Insights from this compound

The linker in a therapeutic conjugate can be broadly classified as either cleavable or non-cleavable, a distinction that dictates the mechanism of payload release and has significant implications for efficacy and safety. biochempeg.com

Non-Cleavable Linkers: These linkers form a stable bond between the antibody and the payload. The release of the active drug relies on the complete proteolytic degradation of the antibody-linker-drug complex within the lysosome of the target cell. biochempeg.com This process releases the payload still attached to the linker and the amino acid residue it was conjugated to. A major advantage of non-cleavable linkers is their high plasma stability, which can minimize off-target toxicity and potentially provide a larger therapeutic window. biochempeg.comnih.gov However, their efficacy can be reduced in tumors with lower antigen expression. axispharm.com

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell. broadpharm.com Cleavage mechanisms can be sensitive to enzymes (proteases), pH, or the reducing environment of the cell. nih.gov

The this compound linker falls into the category of enzymatically cleavable linkers. The tripeptide sequence (Gly-Gly-Gly) is designed to be recognized and cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells. nih.gov A key advantage of this approach is the potential for a "bystander effect." proteogenix.science Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors. axispharm.comproteogenix.science

The strategic choice between a cleavable and non-cleavable linker depends on several factors, including the nature of the payload, the target antigen density, and the tumor type. nih.gov Cleavable linkers like this compound offer the advantage of a defined release mechanism and the potential for bystander killing, while non-cleavable linkers provide enhanced stability. nih.govproteogenix.science

| Linker Type | Release Mechanism | Key Advantages | Key Disadvantages | Example Application |

|---|---|---|---|---|

| Cleavable (e.g., Gly-Gly-Gly) | Enzymatic cleavage in tumor cell lysosomes. nih.gov | Bystander effect, defined release. proteogenix.science | Potential for premature cleavage and off-target toxicity. proteogenix.science | Heterogeneous tumors. axispharm.com |

| Non-Cleavable (e.g., Thioether) | Lysosomal degradation of the antibody. biochempeg.com | High plasma stability, lower off-target toxicity. biochempeg.com | No bystander effect, relies on ADC internalization. nih.govproteogenix.science | Homogeneous, high-antigen tumors. axispharm.com |

Future Directions and Emerging Research Avenues for Gly Gly Gly Peg4 Dbco

The unique combination of a protease-sensitive peptide, a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a bioorthogonal dibenzocyclooctyne (DBCO) handle positions Gly-Gly-Gly-PEG4-DBCO as a versatile tool in bioconjugation. Current research is focused on leveraging these features to push the boundaries of targeted therapeutics and molecular biology, exploring novel modalities, enhancing in vivo efficacy, and developing customized derivatives for highly specific applications.

Q & A

Q. How can researchers design a robust protocol for tracking this compound biodistribution in vivo without confounding background signals?

- Methodological Answer : Dual-labeling approach:

- Fluorescent Tags : Use near-infrared dyes (e.g., Cy7) conjugated to DBCO; validate spectral overlap via phantom imaging.

- Radioisotopes : Incorporate ⁶⁴Cu (t₁/₂ = 12.7 h) for PET imaging. Perform blocking studies with excess azide to confirm target specificity .

Methodological Best Practices

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR/MS files in repositories like Zenodo .

- Ethical Replication : Publish negative results (e.g., failed conjugations) to aid community troubleshooting .

- Peer Review : Pre-register synthetic protocols on platforms like *Protocols.io * to receive iterative feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.